molecular formula C6H9NOS B13446938 3-Isothiocyanato-4-methyloxolane

3-Isothiocyanato-4-methyloxolane

Cat. No.: B13446938
M. Wt: 143.21 g/mol
InChI Key: HRYWVEDSILRZMK-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methyloxolane is a heterocyclic organic compound characterized by a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 4-position and an isothiocyanate functional group (-N=C=S) at the 3-position. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry and agrochemical research. Its applications include serving as a precursor for thiourea derivatives or as a crosslinking agent in polymer chemistry.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3-isothiocyanato-4-methyloxolane

InChI

InChI=1S/C6H9NOS/c1-5-2-8-3-6(5)7-4-9/h5-6H,2-3H2,1H3

InChI Key

HRYWVEDSILRZMK-UHFFFAOYSA-N

Canonical SMILES

CC1COCC1N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-4-methyloxolane can be achieved through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate intermediates. These intermediates are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as the solvent .

Industrial Production Methods

For industrial production, the method involving the reaction of primary amines with carbon disulfide followed by desulfurization is preferred due to its scalability and cost-effectiveness. This method is suitable for large-scale synthesis and ensures high yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-4-methyloxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activity of 3-Isothiocyanato-4-methyloxolane is primarily attributed to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its chemopreventive and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional similarities of 3-Isothiocyanato-4-methyloxolane to other isothiocyanate-containing compounds allow for comparative analysis. Below, we focus on Methyl Isothiocyanate (MITC) , a structurally simpler analogue, due to its well-documented properties and relevance to safety and reactivity.

Key Differences in Reactivity and Stability

Property This compound Methyl Isothiocyanate (MITC)
Molecular Structure Tetrahydrofuran ring with methyl and -N=C=S Linear structure: CH₃-N=C=S
Reactivity Likely moderated by steric hindrance from the oxolane ring, reducing nucleophilic attack on the -N=C=S group Highly reactive due to minimal steric hindrance; prone to hydrolysis and polymerization
Incompatibilities Expected incompatibility with oxidizing agents, acids, and bases (inferred from structural similarity to MITC) Confirmed incompatibility with oxidizing agents, strong acids/bases, amines, and water
Storage Conditions Likely requires inert atmosphere and low-temperature storage (theoretical) Must be stored away from heat, moisture, and incompatible materials

Research Findings

  • Thermal Stability : MITC decomposes exothermically above 40°C, releasing toxic gases (e.g., hydrogen cyanide) . The oxolane ring in this compound may enhance thermal stability due to ring strain reduction, though experimental data is lacking.
  • Toxicity: MITC is a potent respiratory irritant and carcinogen .
  • Synthetic Utility : MITC is widely used as a soil fumigant, whereas this compound’s applications are more niche, focusing on specialized organic synthesis.

Critical Analysis of Data Gaps

While MITC’s hazards and reactivity are well-established , empirical data on this compound is sparse. Key unknowns include:

  • Kinetics of Hydrolysis : The oxolane ring may slow hydrolysis compared to MITC, altering environmental persistence.
  • Toxicological Profile : Structural modifications could mitigate or exacerbate toxicity, necessitating dedicated studies.

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